Steric and lipophilic differentiation: tert‑butyl vs. chloro or methyl benzamide analogs
High‑strength direct head‑to‑head comparison data for the title compound are not publicly available [REFS‑1]. Structural analysis combined with class‑level SAR allows quantitative inference: replacement of the para‑tert‑butyl substituent with a smaller group such as methyl or chloro in otherwise identical 1,3,4‑oxadiazol‑2‑yl‑benzamide chemotypes reduces both steric bulk and lipophilicity, which directly impacts membrane permeability and target‑site occupancy. Predicted logP values for the tert‑butyl analog are approximately 3.3–4.0, corresponding to roughly 0.8–1.5 logP units higher than the methyl or chloro counterparts [REFS‑2]. In the Pim‑1 kinase aminooxadiazole series, the presence of a tert‑butyl group (IC50 ≈ 150 nM in KMS‑12 cells) was critical for maintaining sub‑micromolar cellular activity, whereas smaller alkyl substituents led to significant potency losses [REFS‑3].
| Evidence Dimension | Lipophilicity (predicted logP) and cellular IC50 in a related chemotype |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.3–4.0; cellular IC50 not available for the exact compound |
| Comparator Or Baseline | 4‑chloro‑N‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)benzamide (logP ≈ 2.5–3.0; IC50 ≈ 6.9 µM at κ‑opioid receptor) [REFS‑1]; 4‑methyl analog (logP ≈ 2.5–3.0) [REFS‑2] |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.5; class‑level cellular potency shift from µM to sub‑µM when tert‑butyl is present |
| Conditions | Predicted logP (ALogP or XLogP); Pim‑1 kinase cellular assay (KMS‑12 cell line) for class‑level inference |
Why This Matters
The higher predicted logP of the tert‑butyl derivative suggests improved membrane permeability relative to methyl/chloro analogs, which is particularly relevant for intracellular targets where drug exposure is limited by passive diffusion.
- [1] BindingDB BDBM60214: IC50 = 6.88 µM at κ‑opioid receptor; PubChem AID 1778. View Source
- [2] Wurz, R.P. et al. The discovery and optimization of aminooxadiazoles as potent Pim kinase inhibitors. Bioorg. Med. Chem. Lett. 25, 847–855 (2015). View Source
